(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine
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Overview
Description
(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 5, a propyl group at position 1, and a methylamine group at position 4 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom (position 1) using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Introduction of the methylamine group: The final step involves the introduction of the methylamine group at position 4. This can be done through a nucleophilic substitution reaction using a suitable methylamine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-methanamine, 3-methyl-1-propyl
- 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride
- Methyl (1-propyl-1H-pyrazol-4-yl methyl)amine
- 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
- 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
Uniqueness
(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-methyl-1-propylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-11-7(2)8(5-9)6-10-11/h6H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJJRHMLRDRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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